Boc-Val-Val

Vue d'ensemble

Description

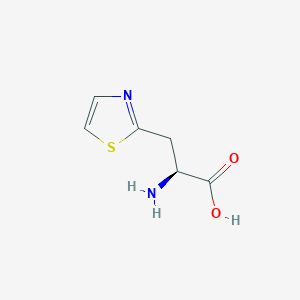

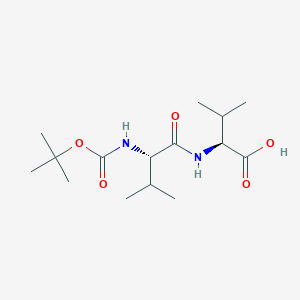

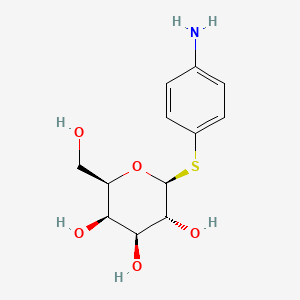

Boc-Val-Val is a useful research compound. Its molecular formula is C15H28N2O5 and its molecular weight is 316.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique

Boc-Val-Val: est couramment utilisé dans la synthèse peptidique, en particulier dans la synthèse peptidique en phase solide (SPPS). Le groupe Boc (tert-butoxycarbonyle) sert de groupe protecteur pour les acides aminés pendant le processus de synthèse. Il empêche les réactions secondaires indésirables et est éliminé dans des conditions légèrement acides sans affecter la chaîne peptidique .

Recherche sur la maladie d'Alzheimer

Dans la recherche sur la maladie d'Alzheimer, les dérivés de This compound ont été utilisés pour étudier l'amyloïdogénèse. Par exemple, il a été démontré que le this compound-OMe cristallise en structures en feuillets β parallèles, qui sont caractéristiques des fibres amyloïdes. Cela aide à comprendre les principes structurels de la formation des fibres amyloïdes et pourrait contribuer au développement de stratégies thérapeutiques .

Chimie supramoléculaire

This compound: joue un rôle dans le domaine de la chimie supramoléculaire. Il a été utilisé pour créer des dipeptides qui présentent des structures supramoléculaires intermoléculaires liées par des liaisons hydrogène. Ces structures sont importantes pour la conception de nouveaux matériaux et la compréhension des mécanismes de repliement des protéines .

Nanotechnologie

En nanotechnologie, les dérivés de This compound ont été utilisés pour former des nanostructures avec des morphologies spécifiques. Par exemple, le this compound-OMe peut s'auto-assembler en architectures en forme de lance, qui pourraient être utilisées dans la conception de dispositifs et de capteurs à l'échelle nanométrique .

Systèmes d'administration de médicaments

This compound: peut être incorporé dans des polymères pour créer des systèmes d'administration de médicaments sensibles au pH. La présence du groupe Boc permet la libération contrôlée de médicaments en réponse aux variations de pH dans différentes parties du corps, ce qui améliore l'efficacité et la sécurité du traitement .

Science des matériaux

En science des matériaux, This compound est utilisé pour synthétiser des polymères hyperbranchés avec des noyaux à base d'acides aminés. Ces polymères possèdent des propriétés uniques telles qu'une solubilité accrue et une viscosité réduite, ce qui est précieux pour développer de nouveaux matériaux avec des applications spécifiques .

Orientations Futures

Mécanisme D'action

Target of Action

Boc-Val-Val, also known as this compound-OMe, is a dipeptide that bears sequence homogeneity with the C-terminus of Alzheimer’s Aβ 39–40 . It primarily targets the formation of β-sheet structures, which are characteristic of amyloid fibrils associated with Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by forming intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . This interaction results in the self-assembly of the molecules into highly organized structures .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of β-sheet structures, which are implicated in the pathogenesis of Alzheimer’s disease . The compound’s ability to form these structures may help in understanding amyloidogenesis .

Pharmacokinetics

The design of linkers like this compound plays a key role in regulating the stability of antibody-drug conjugates (adcs) in systemic circulation and payload release efficiency in tumors, thereby affecting adc pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of β-sheet structures . These structures are found to bind with the amyloid binding dyes thioflavin T (ThT) and Congo red . The formation of these structures both in solution and in the solid state is supported by FT-IR and PXRD .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound forms different morphologies when crystallized in a methanol–water solvent mixture . While this compound self-assembles into a highly organized two-ended spear-like architecture, another dipeptide forms a hollow hexagonal tube-like structure . This suggests that the solvent environment can significantly influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Boc-Val-Val plays a significant role in biochemical reactions, particularly in the formation of β-sheet structures. This dipeptide interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, this compound has been shown to interact with amyloid-binding dyes such as thioflavin T and Congo red, indicating its potential involvement in amyloidogenesis . Additionally, this compound can form micelles in certain solvents, which further highlights its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the aggregation of amyloid β peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s disease . By modulating the aggregation of these peptides, this compound may impact cell function and viability, particularly in neuronal cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable hydrogen bonds and hydrophobic interactions with other biomolecules. This dipeptide can self-assemble into β-sheet structures, which are stabilized by intermolecular hydrogen bonds . Additionally, this compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular metabolism, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can maintain its ability to form β-sheet structures and interact with amyloid-binding dyes, indicating its sustained activity in vitro .

Propriétés

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABAURSJXMCQJ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427196 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69209-73-0 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Boc-Val-Val in the context of amyloid research?

A1: this compound (tert-butyloxycarbonyl-valine-valine-methyl ester) shares sequence homology with the C-terminus of the amyloid-beta (Aβ) peptide, specifically Aβ39–40. [] This region of Aβ is crucial in amyloid formation, a process implicated in Alzheimer's disease.

Q2: How does the aggregation behavior of this compound differ from similar dipeptides?

A2: While both this compound and Boc-Ile-Ala-OMe (representing Aβ41–42) form parallel β-sheet structures in their crystalline form, they exhibit distinct higher-order aggregation patterns. [] this compound self-assembles into spear-like architectures, whereas Boc-Ile-Ala-OMe forms hollow hexagonal tubes in methanol-water mixtures. This difference highlights the impact of even subtle sequence variations on peptide aggregation.

Q3: Does the aggregation of this compound resemble amyloid fibril formation?

A3: The self-assembled structures of both this compound and Boc-Ile-Ala-OMe bind to amyloid-specific dyes like thioflavin T (ThT) and Congo red. [] This suggests structural similarities between these dipeptide aggregates and amyloid fibrils, supporting their use as simplified models for studying amyloidogenesis.

Q4: Has the structure of this compound been studied in solution?

A4: Yes, spectroscopic studies, including FTIR and NMR, have been employed to investigate the conformational behavior of this compound. [, , ] These studies indicate that this compound can adopt β-sheet structures both in solution and solid state, further emphasizing its relevance to amyloid research.

Q5: Can this compound form micelles?

A5: Research shows that the closely related tripeptide this compound-Ile-OMe (with an additional isoleucine residue) can form micelles in chloroform. [, ] The critical micelle concentration (CMC) of this tripeptide has been determined using various spectroscopic techniques.

Q6: What is the influence of solvent on the conformation of peptides containing this compound sequences?

A6: Studies on the octapeptide Boc-Leu-Val-Val-Aib-Gly-Leu-Val-Val-OMe (where Aib is α-aminoisobutyric acid) demonstrated a solvent-dependent conformational transition. [] The peptide adopts a β-hairpin structure in hydrogen-bonding solvents like DMSO and methanol, but favors a helical conformation in less interacting solvents like chloroform and acetonitrile.

Q7: How has this compound been used in solid-phase peptide synthesis?

A7: A novel Fmoc-based anchorage system utilizing 9-(hydroxymethyl)-2-fluoreneacetic acid has been employed to synthesize a protected heptapeptide, this compound-Ser(Bzl)-His(Tos)-Phe-Asn-Lys-(Z)-OH. [] This highlights the utility of Boc-protected dipeptides like this compound as building blocks in peptide synthesis.

Q8: What insights have been gained from studying peptides containing both this compound sequences and α,α-di-n-propylglycine (Dpg)?

A8: Research on peptides incorporating both this compound sequences and Dpg residues has provided insights into the conformational preferences of Dpg. [, , ] These studies suggest that Dpg residues, when flanked by Val residues, tend to favor extended C5 conformations, particularly in less polar environments. This understanding is valuable for designing peptides with specific structural characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

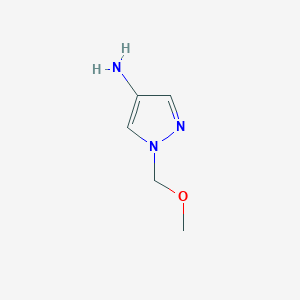

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)